molecular formula C21H23N3O2 B4438127 N~8~-CYCLOOCTYL-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE

N~8~-CYCLOOCTYL-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE

Cat. No.: B4438127
M. Wt: 349.4 g/mol
InChI Key: DJKOFPNORAKBFM-UHFFFAOYSA-N
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Description

N~8~-Cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is a complex organic compound belonging to the class of pyridoquinazolines This compound is characterized by its unique structure, which includes a cyclooctyl group, a pyridoquinazoline core, and a carboxamide functional group

Properties

IUPAC Name

N-cyclooctyl-11-oxopyrido[2,1-b]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c25-20(22-16-8-4-2-1-3-5-9-16)15-12-13-19-23-18-11-7-6-10-17(18)21(26)24(19)14-15/h6-7,10-14,16H,1-5,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKOFPNORAKBFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CN3C(=NC4=CC=CC=C4C3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and cyclooctyl amines. The key steps in the synthesis may involve:

    Cyclization Reactions: Formation of the pyridoquinazoline core through cyclization reactions.

    Functional Group Transformations: Introduction of the carboxamide group via amide bond formation.

    Oxidation Reactions: Oxidation of specific functional groups to achieve the desired oxo group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification Techniques: Implementation of advanced purification techniques such as chromatography and recrystallization.

    Scalability: Adaptation of the synthetic process for large-scale production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N~8~-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to oxo groups.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Substitution reactions involving the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reducing Agents: Such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyridoquinazoline derivatives.

Scientific Research Applications

N~8~-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N8-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Signal Transduction: Interference with signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~8~-cyclooctyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxamide is unique due to its specific structural features, such as the cyclooctyl group and the position of the carboxamide group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~8~-CYCLOOCTYL-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~8~-CYCLOOCTYL-11-OXO-11H-PYRIDO[2,1-B]QUINAZOLINE-8-CARBOXAMIDE

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